

Application Note: Spectroscopic Identification and Characterization of Triclazate

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Compound of Interest

Compound Name: Triclazate

CAS No.: 7009-76-9

Cat. No.: B1618825

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Executive Summary & Introduction

Triclazate (CAS: 7009-76-9) is an anticholinergic agent characterized chemically as the (1-methylpyrrolidin-3-yl)methyl ester of benzoic acid (2-hydroxy-2,2-diphenylacetic acid).[1] As a pharmaceutical entity, its rigorous identification requires a multi-modal spectroscopic approach to distinguish it from structural analogs (e.g., piperidolate, benactyzine) and degradation products (e.g., benzoic acid).[1]

This guide outlines a comprehensive protocol for the structural elucidation of **Triclazate** using UV-Vis, FTIR, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[1] The methodologies described here are designed to serve as a self-validating system, where each technique corroborates the structural features identified by the others.

Chemical Identity Profile

Property	Detail
Common Name	Triclazate
IUPAC Name	(1-methylpyrrolidin-3-yl)methyl 2-hydroxy-2,2-diphenylacetate
CAS Number	7009-76-9
Molecular Formula	C ₂₀ H ₂₃ NO ₃
Molecular Weight	325.40 g/mol
Structural Class	Benzilate Ester / Pyrrolidine derivative
Key Functional Groups	Tertiary Amine, Ester, Tertiary Alcohol, Diphenyl moiety

Physicochemical & Sample Preparation Protocols

Before spectroscopic analysis, sample purity must be established.^[1] **Triclazate** is a basic compound (

approx.^[1] 9.5 for the pyrrolidine nitrogen) and is often handled as a hydrochloride salt or free base.^[1]

Protocol A: Sample Preparation

- For UV/MS: Dissolve 1 mg of **Triclazate** in 10 mL of HPLC-grade Methanol (Stock A).
- For NMR: Dissolve 10-15 mg in 0.6 mL of CDCl₃ (for free base) or DMSO-d₆ (for salts to prevent exchange broadening).^[1]
- For IR: Use neat powder for ATR or prepare a KBr pellet (1% w/w).^[1]

Spectroscopic Analysis Protocols

Technique 1: UV-Visible Spectroscopy

Objective: Confirmation of the benzilate chromophore.^[1] Mechanism: The non-conjugated diphenyl system exhibits characteristic "benzene fingers" (fine structure) in the 250–270 nm

region.[1]

Methodology:

- Dilute Stock A to 50 µg/mL in Methanol.
- Scan range: 200–400 nm.[1][2]
- Baseline correction: Methanol blank.[1]

Diagnostic Criteria:

- λ : ~258 nm (weak, ~500–1000 M⁻¹cm⁻¹).[1]
- Spectral Feature: Three to four low-intensity bands between 250 nm and 270 nm, characteristic of the benzenoid transition perturbed by the adjacent quaternary carbon.[1]
- Absence Check: Significant absorption >300 nm suggests contamination (e.g., oxidation products).[1]

Technique 2: Fourier Transform Infrared Spectroscopy (FTIR)

Objective: Identification of functional groups (Ester, OH, Amine).[1] Mechanism: Vibrational excitation of the ester linkage and hydrogen-bonded hydroxyls.[1]

Methodology:

- Mode: Attenuated Total Reflectance (ATR) on Diamond/ZnSe crystal.
- Resolution: 4 cm⁻¹. [1][3]
- Scans: 32.

Data Interpretation Table:

Frequency (cm ⁻¹)	Vibration Mode	Structural Assignment
3300–3500	O-H Stretch (Broad)	Tertiary Hydroxyl (Benzilic acid moiety)
2940–2780	C-H Stretch	Methyl/Methylene (Pyrrolidine ring)
2780 (approx)	N-CH ₃ Stretch	"Bohlmann bands" (indicative of N-methyl)
1725–1745	C=O[1] Stretch (Strong)	Ester Carbonyl
1150–1250	C-O-C Stretch	Ester linkage
700 & 750	C-H Out-of-plane	Mono-substituted Benzene (5 adjacent H)

Technique 3: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation and conformational analysis.[1] Mechanism: The 1-methylpyrrolidine ring creates a distinct aliphatic pattern, while the benzilate group provides a symmetric aromatic region.[1]

Protocol: ¹H-NMR (400 MHz, CDCl₃)

- Aromatic Region (7.2 – 7.5 ppm): Multiplet integrating to 10 protons (two phenyl rings).[1]
Note: The phenyl rings may appear chemically equivalent due to free rotation, but restricted rotation can cause broadening.
- Ester Methylene (4.1 – 4.3 ppm): Doublet or Multiplet (2H).[1] This -CH₂-O- signal is deshielded by the ester.[1]
- Pyrrolidine Methine (2.4 – 2.7 ppm): Multiplet (1H) at the C3 position.[1]
- N-Methyl Group (2.3 ppm): Singlet (3H).[1] Sharp and diagnostic.
- Ring Protons (1.5 – 3.0 ppm): Complex multiplets corresponding to the pyrrolidine ring methylene protons.[1]

- Hydroxyl Proton: Variable (usually broad singlet), often exchanged out if is added.[\[1\]](#)

Protocol: ^{13}C -NMR (100 MHz, CDCl_3)

- Carbonyl (174 ppm): Ester $\text{C}=\text{O}$.[\[1\]](#)
- Quaternary C-OH (81 ppm): Characteristic of benzoic acid derivatives.[\[1\]](#)
- Aromatic Carbons (126 – 142 ppm): Ipso, ortho, meta, para carbons.[\[1\]](#)
- Ester (67 ppm): Linker carbon.[\[1\]](#)
- N-Methyl (42 ppm): Diagnostic for the N-Me group.[\[1\]](#)
- Pyrrolidine Carbons: Distinct signals for C2, C3, C4, C5.[\[1\]](#)

Technique 4: Mass Spectrometry (ESI-MS/MS)

Objective: Molecular weight confirmation and structural fragmentation mapping.[\[1\]](#) Mechanism: Electrospray Ionization (ESI) in Positive Mode followed by Collision Induced Dissociation (CID).[\[1\]](#)

Methodology:

- Inlet: Direct infusion or LC-MS (C18 column, Formic Acid/Acetonitrile gradient).[\[1\]](#)
- Ionization: ESI+ (Positive mode).
- Precursor Ion:
[\[1\]](#)

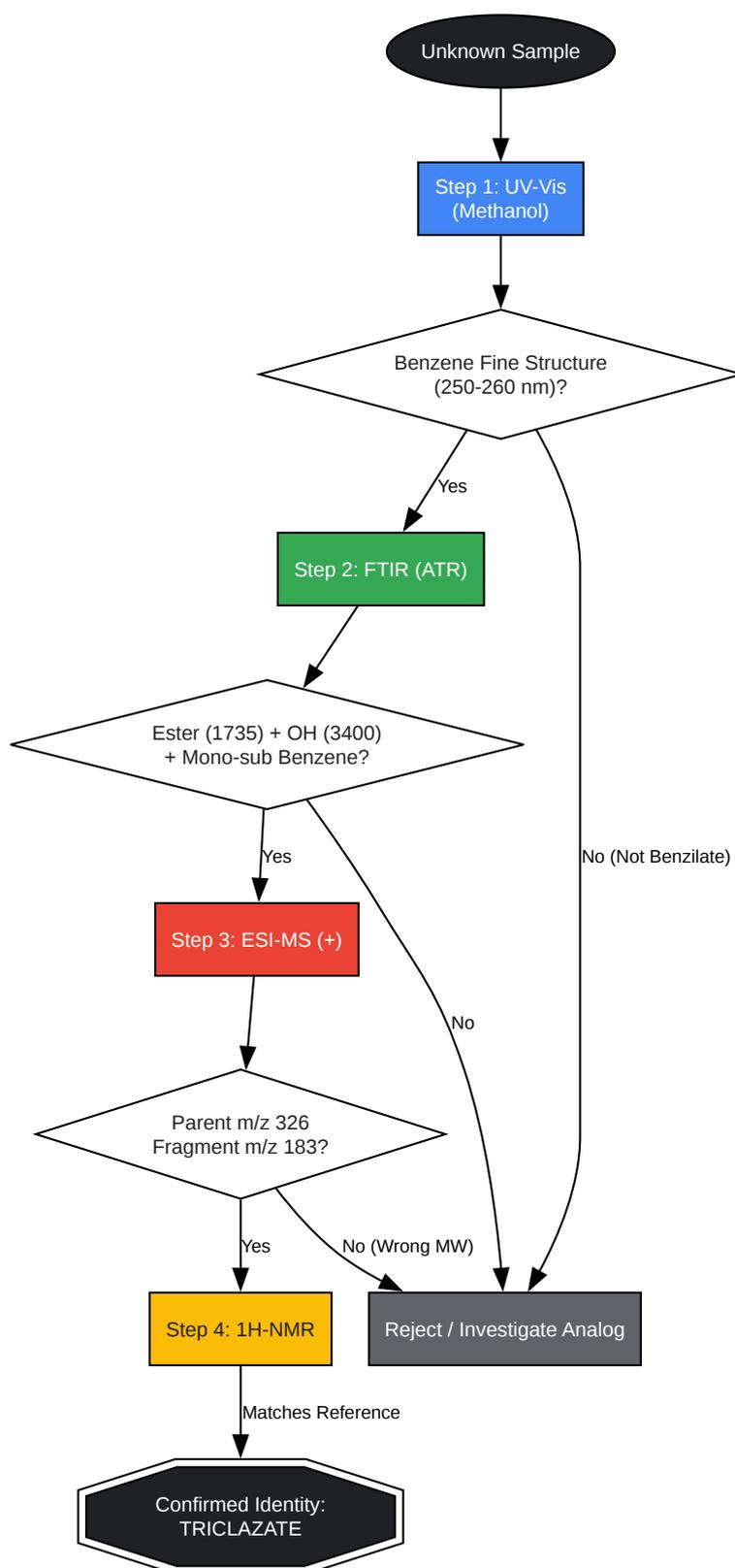
Fragmentation Pathway (MS/MS): The fragmentation of **Triclazate** follows a predictable pathway driven by the stability of the tropine-like or pyrrolidine cations and the benzoic acid loss.[\[1\]](#)

m/z (Fragment)	Loss/Structure	Mechanistic Insight
326.2		Parent Ion
183.1		Cleavage of the ester bond; Benziloyl cation.[1]
142.1		(1-methylpyrrolidin-3-yl)methanol cation (Charge retention on amine part).[1]
105.0		Benzoyl cation (Secondary fragmentation of 183).[1]
98.1		1-methyl-3-methylene-pyrrolidinium ion (Loss of alcohol/ester group).[1]

Self-Validation Check: If the peak at m/z 183 is absent, the benzilate moiety may not be present (check for analogs). If m/z 98 is absent, the pyrrolidine ring structure is suspect.[1]

Integrated Identification Workflow

The following diagram illustrates the decision logic for confirming **Triclazate** identity.



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Figure 1: Step-wise spectroscopic validation workflow for **Triclazate** identification.

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